molecular formula C18H16O B12799961 4b,10b,11,12-Tetrahydro-6(5H)-chrysenone CAS No. 7496-05-1

4b,10b,11,12-Tetrahydro-6(5H)-chrysenone

Cat. No.: B12799961
CAS No.: 7496-05-1
M. Wt: 248.3 g/mol
InChI Key: IMCFKEKBLFADHG-UHFFFAOYSA-N
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Description

4b,10b,11,12-Tetrahydro-6(5H)-chrysenone is an organic compound belonging to the class of polycyclic aromatic ketones These compounds are characterized by multiple fused aromatic rings and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4b,10b,11,12-Tetrahydro-6(5H)-chrysenone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized synthetic routes that maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4b,10b,11,12-Tetrahydro-6(5H)-chrysenone can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Introduction of different functional groups at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Electrophilic aromatic substitution using reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4b,10b,11,12-Tetrahydro-6(5H)-chrysenone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as metabolism, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Chrysenone: A structurally related compound with similar aromatic ring systems.

    Tetrahydrochrysenone: Another derivative with additional hydrogenation.

    Polycyclic Aromatic Ketones: A broader class of compounds with multiple fused aromatic rings and ketone groups.

Uniqueness

4b,10b,11,12-Tetrahydro-6(5H)-chrysenone is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and potential applications. Its reactivity and biological activity may differ significantly from other similar compounds, making it a valuable subject of study.

Properties

CAS No.

7496-05-1

Molecular Formula

C18H16O

Molecular Weight

248.3 g/mol

IUPAC Name

5,10b,11,12-tetrahydro-4bH-chrysen-6-one

InChI

InChI=1S/C18H16O/c19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-8,15,17H,9-11H2

InChI Key

IMCFKEKBLFADHG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C3C1C4=CC=CC=C4C(=O)C3

Origin of Product

United States

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